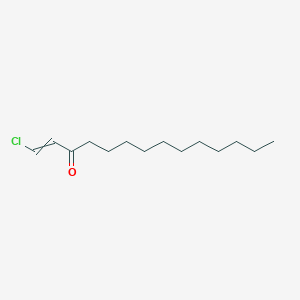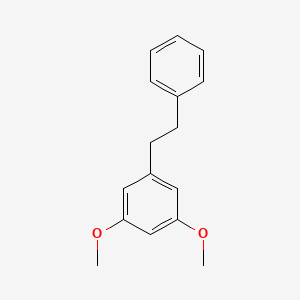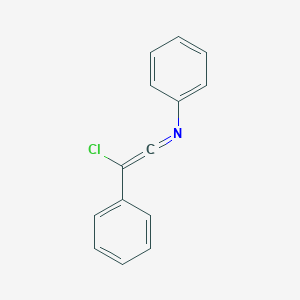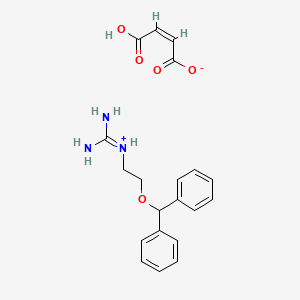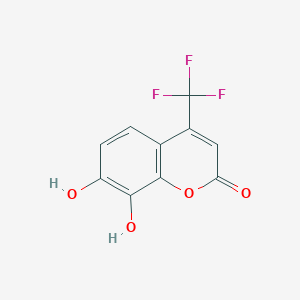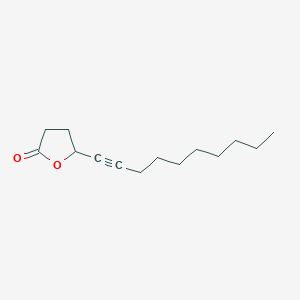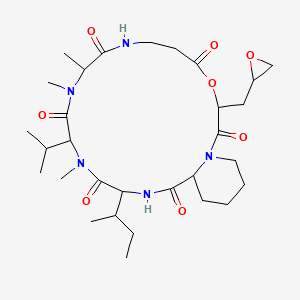
Destruxin E1 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Destruxin E1 5 is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. Destruxins, including this compound, are known for their insecticidal, antiviral, and phytotoxic activities. They also exhibit immunosuppressive, antitumor, and antiresorptive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Destruxin E1 5 involves several key steps. The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner. This protected diol is then converted to an epoxide after macrocyclization . The total synthesis of this compound was achieved using solution-phase synthesis, which allows for the preparation of the cyclization precursor .
Industrial Production Methods
Industrial production of this compound typically involves the use of solid-phase peptide synthesis and macrolactonization in solution. This method allows for the scalable synthesis of this compound on a gram scale .
Análisis De Reacciones Químicas
Types of Reactions
Destruxin E1 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. The epoxide moiety in this compound is particularly reactive and can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include MNBA-DMAPO for macrolactonization and various nucleophiles for epoxide ring-opening reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution of the epoxide moiety can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
Destruxin E1 5 has a wide range of scientific research applications:
Mecanismo De Acción
Destruxin E1 5 exerts its effects by inhibiting vacuolar-type ATPase (V-ATPase) activity. This inhibition disrupts cellular ion homeostasis and leads to cell death . This compound also interacts with various molecular targets, including cytoskeletal components and cell motility proteins .
Comparación Con Compuestos Similares
Destruxin E1 5 is part of a family of destruxins, which includes Destruxin A, B, and other analogs. Compared to Destruxin A and B, this compound exhibits higher antiproliferative activity against cancer cell lines and is more potent in inhibiting V-ATPase . The unique structure of this compound, particularly its epoxide moiety, contributes to its distinct biological activities .
List of Similar Compounds
- Destruxin A
- Destruxin B
- Destruxin C
- Destruxin D
This compound stands out due to its potent biological activities and unique structural features, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
79385-96-9 |
|---|---|
Fórmula molecular |
C30H49N5O8 |
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C30H49N5O8/c1-8-18(4)24-29(40)34(7)25(17(2)3)30(41)33(6)19(5)26(37)31-13-12-23(36)43-22(15-20-16-42-20)28(39)35-14-10-9-11-21(35)27(38)32-24/h17-22,24-25H,8-16H2,1-7H3,(H,31,37)(H,32,38) |
Clave InChI |
ZYTHYMZQQBWDDS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


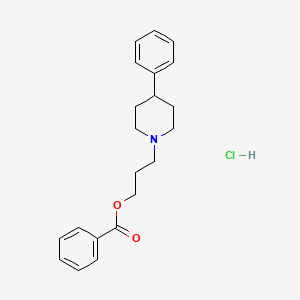
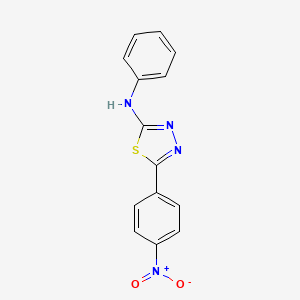
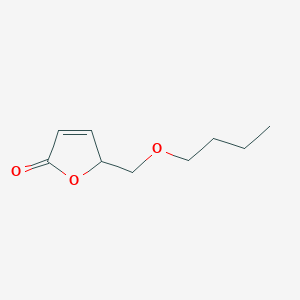

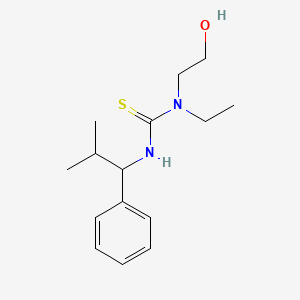
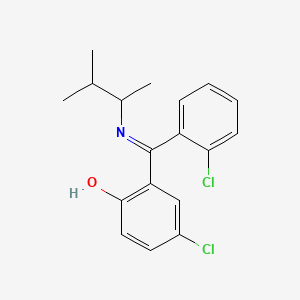
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
